molecular formula C16H9N3O2S2 B2776462 (2E)-3-(4-nitrophenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 868154-80-7

(2E)-3-(4-nitrophenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2776462
CAS No.: 868154-80-7
M. Wt: 339.39
InChI Key: XLPRNZGNVFPYRN-XYOKQWHBSA-N
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Description

(2E)-3-(4-nitrophenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-nitrophenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-nitrobenzaldehyde with 2-(4-(thiophen-2-yl)thiazol-2-yl)acetonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-nitrophenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-nitrophenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmacophore for the development of new drugs. Its structural features could be exploited to design molecules with specific biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers or dyes. Its electronic properties might also make it suitable for use in organic electronics or as a component in sensors.

Mechanism of Action

The mechanism of action of (2E)-3-(4-nitrophenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-nitrophenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and the presence of both nitrophenyl and thiophenylthiazolyl moieties. This unique structure can impart distinct chemical and physical properties, making it valuable for specific applications that other similar compounds might not be suitable for.

Properties

IUPAC Name

(E)-3-(4-nitrophenyl)-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O2S2/c17-9-12(8-11-3-5-13(6-4-11)19(20)21)16-18-14(10-23-16)15-2-1-7-22-15/h1-8,10H/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPRNZGNVFPYRN-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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